Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate
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Overview
Description
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is a complex organic compound with the molecular formula C16H26N2O7 and a molecular weight of 358.39 . This compound is known for its unique structure, which includes an oxazolidinyl ring and a malonate ester group. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate typically involves multiple steps, starting with the preparation of the oxazolidinyl ring and the malonate ester. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but generally require controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate involves its interaction with specific molecular targets and pathways. The oxazolidinyl ring and malonate ester groups play crucial roles in its reactivity and biological activity. These interactions can lead to the inhibition of certain enzymes or the modulation of cellular pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the oxazolidinyl ring.
Acetamido malonate: Contains an acetamido group but lacks the oxazolidinyl ring.
Oxazolidinone derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate is unique due to its combination of an oxazolidinyl ring and a malonate ester group.
Properties
CAS No. |
53478-26-5 |
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Molecular Formula |
C16H26N2O7 |
Molecular Weight |
358.39 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[4-(2-oxo-1,3-oxazolidin-3-yl)butyl]propanedioate |
InChI |
InChI=1S/C16H26N2O7/c1-4-23-13(20)16(17-12(3)19,14(21)24-5-2)8-6-7-9-18-10-11-25-15(18)22/h4-11H2,1-3H3,(H,17,19) |
InChI Key |
VUIRTWBHRGHKNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCN1CCOC1=O)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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